

Replicating Key Findings of Disuprazole: A Comparative Analysis

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Compound of Interest		
Compound Name:	Disuprazole	
Cat. No.:	B1219562	Get Quote

This guide provides a comparative analysis of the key findings for the proton pump inhibitor (PPI) **Disuprazole**, with a focus on replicating the pivotal results from its original investigational studies. The data presented here is benchmarked against established PPIs to offer a comprehensive performance overview for researchers, scientists, and drug development professionals.

Mechanism of Action

Disuprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, **Disuprazole** effectively reduces the production of stomach acid, providing relief from acid-related conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1]

Caption: Signaling pathway of **Disuprazole** in inhibiting gastric acid secretion.

Pharmacokinetic Profile

The pharmacokinetic properties of **Disuprazole** were evaluated in healthy adults. The study compared a 30 mg orally disintegrating tablet (ODT) formulation with a 30 mg capsule.[2][3][4] Key parameters are summarized below.



Parameter	Disuprazole 30 mg ODT	Disuprazole 30 mg Capsule
Cmax (ng/mL)	1047	1164
AUC (ng·hr/mL)	3048	3212
T1/2 (hours)	1.5	1.5
CL/F (L/hr)	11.4	11.8
Data represents mean values from a single-dose study.		

A Phase I, open-label, multiple-dose, randomized, two-period crossover study was conducted in healthy adults.[2][3][4]

- · Participants: Healthy adult volunteers.
- Treatment: Participants received daily doses of 30 mg Disuprazole ODT or 30 mg
 Disuprazole delayed-release capsule for 5 days in two separate treatment periods.[2][3][4]
- Washout Period: A 7-day washout period separated the two treatment periods.[2][3][4]
- Sample Collection: Blood samples for measuring plasma concentrations of **Disuprazole** were collected at regular intervals for 24 hours after dosing on days 1 and 5 of each treatment period.[2][3]
- Analysis: Pharmacokinetic parameters including Cmax, AUC, T1/2, and CL/F were calculated from the plasma concentration-time data.

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